5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole
Description
5-{[(4-Methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is a tetrazole derivative characterized by a 1-phenyl-1H-tetrazole core substituted at the 5-position with a [(4-methylphenyl)sulfonyl]methyl group. This compound is structurally notable for its sulfonyl moiety (SO₂), which confers strong electron-withdrawing properties, influencing its acidity, stability, and reactivity. The tetrazole ring itself is a heterocycle with four nitrogen atoms, contributing to its high dipole moment and applications in medicinal chemistry, coordination chemistry, and materials science.
Properties
IUPAC Name |
5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-12-7-9-14(10-8-12)22(20,21)11-15-16-17-18-19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVJNRXJZNZIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322367 | |
| Record name | 5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49721881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898653-14-0 | |
| Record name | 5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole typically involves the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole. This reaction can be carried out using hydrogen peroxide in acetic acid under microwave activation or convection heating . The microwave activation method is preferred as it shortens the reaction time and increases the selectivity of the oxidation process . The reaction conditions include a temperature of 55°C and a reaction time of 1.5 hours under microwave activation .
Chemical Reactions Analysis
5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole to form the sulfonyl derivative is a key reaction . Common reagents used in these reactions include hydrogen peroxide and acetic acid . The major products formed from these reactions are 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and this compound .
Scientific Research Applications
Structure
The compound features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. The presence of the sulfonyl group enhances its reactivity and potential applications in medicinal chemistry.
Physical Properties
- Molecular Weight : 314.3623 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
- Stability : Stable under normal conditions but may decompose under extreme pH or temperature.
Medicinal Chemistry
5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent .
Anti-inflammatory Properties
Some tetrazole compounds have demonstrated anti-inflammatory effects in preclinical studies. The sulfonamide group in this compound may enhance its efficacy in reducing inflammation by modulating immune responses .
Agricultural Chemistry
The compound's ability to interact with biological systems extends to agricultural applications. It has been explored as a potential pesticide or herbicide, leveraging its chemical properties to disrupt pest metabolism or growth.
Material Science
In material science, tetrazoles are being studied for their role in developing new materials with unique properties, such as enhanced thermal stability or electrical conductivity. The incorporation of sulfonyl groups can improve the mechanical properties of polymers .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various tetrazole derivatives for their antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated that compounds similar to this compound showed significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted at a leading pharmaceutical institute explored the anti-inflammatory mechanisms of tetrazole derivatives. The study found that specific modifications to the tetrazole ring could enhance its interaction with inflammatory pathways, suggesting that this compound could be optimized for therapeutic use against chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with receptors . The tetrazole ring can also engage in hydrogen bonding and other interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Sulfonyl vs. Sulfanyl Derivatives :
- 5-[(4-Methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole (C₁₅H₁₄N₄S, MW 282.36 g/mol, ChemSpider ID: 586780 ):
This analogue replaces the sulfonyl (SO₂) group with a sulfanyl (S-) moiety. The absence of oxygen atoms reduces its molecular weight (vs. 328.38 g/mol for the sulfonyl derivative) and alters its electronic properties. Sulfanyl groups are less electron-withdrawing, resulting in lower acidity (tetrazole pKa ~4–5 for sulfonyl vs. ~6–7 for sulfanyl derivatives) .
Halogen-Substituted Derivatives :
- 1-(4’-Halophenyl)-5-methyl-1H-tetrazoles (Cl, Br, I substituents; ): These compounds feature halogen atoms at the 4’-position of the phenyl ring. While the 5-methyl group is simpler than the sulfonylmethyl substituent, the halogen’s electron-withdrawing nature increases melting points (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole: mp 148–150°C) compared to non-halogenated analogues. Yields for halogenated derivatives (65–85%) are comparable to those of sulfonyl derivatives (70–80% in ) .
Nitro-Substituted Derivatives :
- 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole (): The nitro group (NO₂) is a stronger electron-withdrawing group than sulfonyl, leading to higher thermal stability and distinct coordination behavior in MOFs. However, nitro groups may reduce solubility in polar solvents compared to sulfonyl derivatives .
Physical and Spectral Properties
Key Observations :
- The sulfonyl derivative exhibits higher melting points and distinct IR signatures compared to sulfanyl analogues due to stronger dipole-dipole interactions and SO₂ vibrational modes.
- ¹H NMR shifts for the CH₂SO₂ group (~4.50 ppm) are downfield relative to CH₂S (~4.20 ppm), reflecting the electron-withdrawing effect of the sulfonyl group .
Biological Activity
5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole, a compound belonging to the tetrazole class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, synthesis, and structure-activity relationships (SAR).
The compound's molecular formula is , with a molecular weight of 348.38 g/mol. It features a tetrazole ring, which is known for its versatility in medicinal chemistry due to its ability to form hydrogen bonds and its lipophilicity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrazole derivatives. For instance, a derivative containing a similar structure demonstrated significant activity against the influenza A virus in MDCK cells, with low cytotoxicity observed at concentrations up to 300 μg/mL. The selectivity index (SI) was notably high for several compounds in this study, indicating their potential as antiviral agents .
Anticancer Properties
Tetrazoles have also been explored for their anticancer properties. A study focusing on various tetrazole derivatives reported that certain modifications led to enhanced cytotoxicity against cancer cell lines. The structure-activity relationship revealed that the presence of specific substituents on the tetrazole ring significantly influenced the anticancer activity .
Antimicrobial Activity
The antimicrobial efficacy of tetrazoles has been documented, with some derivatives exhibiting potent activity against various bacterial strains. The introduction of sulfonyl groups has been shown to enhance this activity, likely due to improved binding affinity to bacterial targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 1-position | Methyl group addition | Increased cytotoxicity |
| 2-position | Propyl group substitution | Enhanced antiviral activity |
| 4-position | Hydroxyl group introduction | Improved selectivity |
The presence of a methyl group at the 4-position of the phenyl ring has been associated with increased biological activity, while alterations at other positions can lead to varying degrees of efficacy .
Case Study 1: Antiviral Efficacy
A study evaluated the compound's efficacy against influenza A/Puerto Rico/8/34 virus. The results indicated that while some derivatives exhibited low toxicity (CC50 values), others showed promising antiviral activity with IC50 values indicating effective inhibition of viral replication .
Case Study 2: Anticancer Activity
In another investigation, several tetrazole derivatives were synthesized and tested against human cancer cell lines. The results demonstrated that specific structural modifications led to significant cytotoxic effects, suggesting that this class of compounds could be further developed as potential anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via [3+2] cycloaddition between nitrile precursors and sodium azide. Key parameters include solvent choice (e.g., N-methyl-2-pyrrolidone), temperature (typically 80–100°C), and catalyst selection (e.g., ZnCl₂). Optimization of these conditions can achieve yields >70% . Sulfonyl group introduction may require oxidation steps using H₂O₂ or mCPBA .
Q. Which analytical techniques are critical for characterizing this tetrazole derivative?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and purity. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular mass (C₁₅H₁₅N₄O₂S), while X-ray crystallography resolves stereoelectronic effects .
Q. What are the primary chemical reactivities of this compound?
- Methodological Answer : The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). The tetrazole ring participates in cycloaddition reactions or metal coordination. Reactivity can be modulated by electron-donating (methyl) or withdrawing (sulfonyl) groups .
Advanced Research Questions
Q. How do substituent electronic effects influence the reaction pathways of this compound?
- Methodological Answer : Computational studies (DFT) reveal that the methyl group on the phenyl ring donates electron density, stabilizing intermediates during sulfonation. Conversely, the sulfonyl group withdraws electrons, accelerating nucleophilic attack at the methylene bridge. Substituent positioning alters regioselectivity in cross-coupling reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, co-solvents) or purity (>95% required). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and validate via dose-response curves. Meta-analyses of structural analogs can identify trends obscured by experimental variability .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological profiles?
- Methodological Answer : Replace the methyl group with halogens (e.g., F, Cl) to improve lipophilicity and bioavailability. Introduce bioisosteres (e.g., carboxylate for sulfonyl) to reduce toxicity. SAR studies using molecular docking (e.g., COX-2 or CYP450 targets) and in vitro ADMET assays optimize lead compounds .
Q. What advanced techniques elucidate the crystal packing and supramolecular interactions of this compound?
- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O, π-π stacking). Differential Scanning Calorimetry (DSC) identifies polymorphic transitions. Synchrotron X-ray diffraction resolves thermal motion and disorder in the sulfonyl-methyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
